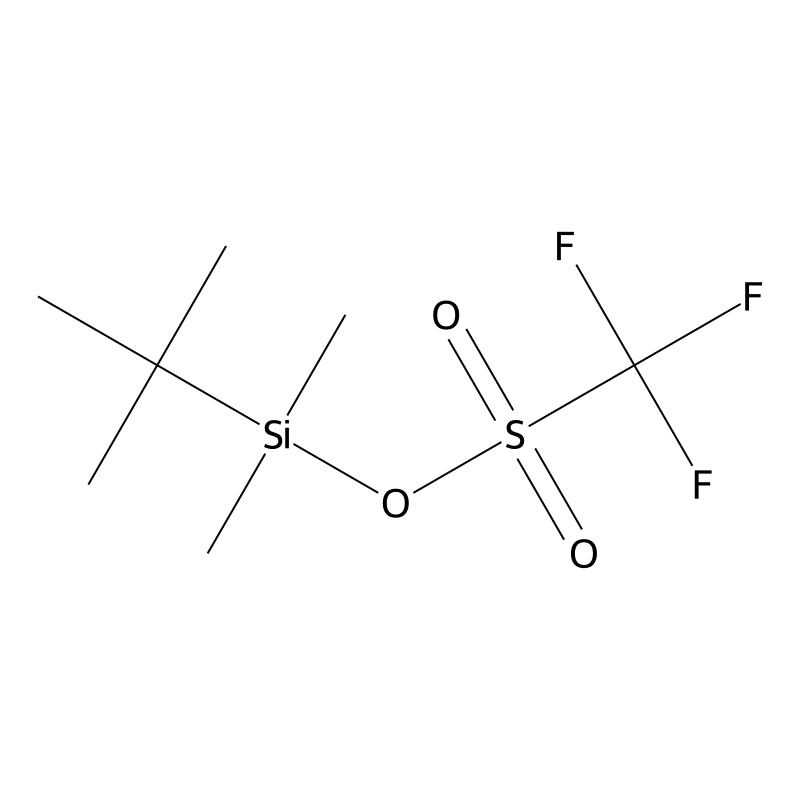

Tert-butyldimethylsilyl trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) is a highly electrophilic silylating agent utilized across advanced organic synthesis and pharmaceutical manufacturing. By leveraging the exceptional leaving-group ability of the triflate anion, TBSOTf facilitates the rapid introduction of the robust tert-butyldimethylsilyl (TBS) protecting group onto alcohols, amines, and carbonyls. It is primarily procured when standard silyl chlorides lack the reactivity required to functionalize sterically hindered substrates, or when the resulting silyl ether must withstand rigorous downstream reaction conditions that would cleave less stable protecting groups [1].

Substituting TBSOTf with the more common and less expensive tert-butyldimethylsilyl chloride (TBSCl) routinely fails when protecting tertiary or highly hindered secondary alcohols, as the chloride leaving group lacks sufficient electrophilicity, leading to negligible yields even under prolonged heating [1]. Conversely, substituting with trimethylsilyl trifluoromethanesulfonate (TMSOTf) provides high reactivity but yields trimethylsilyl (TMS) ethers that are highly labile. TMS ethers are approximately 10^4 times more susceptible to hydrolytic cleavage than TBS ethers, meaning they frequently degrade during standard aqueous workups or mild acidic conditions in multi-step syntheses [2]. Procurement of TBSOTf is therefore mandatory when both extreme silylating power and long-term protecting group stability are simultaneously required.

Kinetic Superiority in Silylation Rates vs. Silyl Chlorides

The substitution of a chloride leaving group with a trifluoromethanesulfonate (triflate) fundamentally alters the silylation kinetics. Mechanistic studies on silyl triflates demonstrate that they react up to 6.7 × 10^8 times faster than their corresponding silyl chlorides during the enolization of ketones and the protection of hindered alcohols [1]. In practical synthetic workflows, while TBSCl requires hours to days and harsh conditions to achieve partial conversion of tertiary alcohols, TBSOTf (typically paired with 2,6-lutidine) drives the same reactions to completion in minutes at or below room temperature [2].

| Evidence Dimension | Relative reaction rate |

| Target Compound Data | Reaction complete in minutes at room temperature (Triflate leaving group) |

| Comparator Or Baseline | Hours to days with heating or no reaction (Chloride leaving group) |

| Quantified Difference | ~6.7 × 10^8 times faster reaction kinetics |

| Conditions | Lewis base-catalyzed silylation of sterically hindered substrates |

Eliminates the need for aggressive heating and extended reaction times, preventing degradation of complex, temperature-sensitive pharmaceutical intermediates.

Hydrolytic Stability of the Resulting Silyl Ether vs. TMSOTf

While TMSOTf matches the reactivity profile of TBSOTf, the resulting protecting groups exhibit vastly different stability profiles. The tert-butyldimethylsilyl (TBS) group introduced by TBSOTf is approximately 10^4 times more stable to acidic hydrolysis than the trimethylsilyl (TMS) group introduced by TMSOTf [1]. This massive differential in stability means that TBS ethers remain fully intact during routine aqueous extractions, chromatography, and subsequent synthetic steps involving mild acids or nucleophiles, whereas TMS ethers suffer rapid, unintended deprotection [2].

| Evidence Dimension | Relative hydrolytic stability (acidic conditions) |

| Target Compound Data | Stable (TBS ether) |

| Comparator Or Baseline | Rapidly cleaved (TMS ether) |

| Quantified Difference | 10^4 times greater stability against hydrolysis |

| Conditions | Multi-step synthesis with acidic aqueous workup |

Ensures that the protecting group survives downstream processing, directly preventing yield loss and eliminating the need for repetitive re-protection steps.

Yield and Stability in Silyl Enol Ether Formation

The synthesis of silyl enol ethers from sterically hindered ketones is often inefficient with TBSCl due to low reactivity, while TMSOTf produces enol ethers that are difficult to isolate due to their hydrolytic instability. TBSOTf effectively bridges this gap, providing the electrophilicity required to enolize unreactive ketones while yielding robust TBS enol ethers. For example, the conversion of complex hindered ketones to their corresponding TBS enol ethers using TBSOTf and triethylamine routinely achieves yields exceeding 85% over two steps, providing isolable intermediates that are stable enough for purification by silica gel chromatography—a process that typically degrades TMS enol ethers [1].

| Evidence Dimension | Silyl enol ether isolation yield and stability |

| Target Compound Data | >85% yield of chromatographically stable enol ether |

| Comparator Or Baseline | Degradation during purification (TMSOTf) or low/no conversion (TBSCl) |

| Quantified Difference | Enables successful isolation where alternatives fail |

| Conditions | Enolization of hindered ketones followed by chromatographic purification |

Allows the isolation and purification of critical enolate equivalents for downstream C-C bond-forming reactions like the Mukaiyama aldol addition.

Protection of Sterically Hindered Tertiary Alcohols

TBSOTf is the reagent of choice when synthesizing complex APIs or natural products where tertiary alcohols must be protected. Standard chlorides fail to react efficiently, but TBSOTf paired with 2,6-lutidine provides rapid, high-yield protection without requiring destructive heating [1].

Synthesis of Stable Silyl Enol Ethers for Mukaiyama Aldol Reactions

In processes requiring the isolation and purification of silyl enol ethers prior to C-C bond formation, TBSOTf is procured to generate TBS enol ethers. These intermediates survive silica gel chromatography, unlike their highly labile TMS counterparts, enabling precise stoichiometric control in subsequent aldol additions [2].

Orthogonal Protecting Group Strategies in Multi-Step Synthesis

TBSOTf is utilized when a substrate already contains more labile protecting groups (like TMS or TES) or when the newly formed silyl ether must survive the subsequent removal of other groups. Its 10^4 higher stability compared to TMS ensures it remains intact during intermediate deprotections and aqueous workups [3].

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (85.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant